1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one
Overview
Description
1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure of this compound consists of a triazole ring fused to a pyridine ring, forming a unique scaffold that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of enaminonitriles with benzohydrazides under microwave irradiation can yield the desired compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . This method is catalyst-free, additive-free, and eco-friendly, making it a sustainable option for synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of microwave irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds have a similar triazole ring but are fused with a thiadiazine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a different fusion pattern of the triazole and pyridine rings.
1,2,3-Triazolo[4,5-b]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the triazole ring.
The uniqueness of this compound lies in its specific fusion pattern and the resulting pharmacological properties, which can differ significantly from those of its analogs.
Properties
IUPAC Name |
2,5-dihydrotriazolo[4,5-c]pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-2-6-5)7-9-8-4/h1-2H,(H,6,10)(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUOURIXJKOKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NNN=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301058 | |
Record name | 1,2-dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36286-97-2 | |
Record name | NSC140841 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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